molecular formula C6H7BrN2OS B8796365 N-(2-Bromo-5-methylthiazol-4-yl)acetamide

N-(2-Bromo-5-methylthiazol-4-yl)acetamide

Cat. No. B8796365
M. Wt: 235.10 g/mol
InChI Key: BHLDLUBVTFOXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromo-5-methylthiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C6H7BrN2OS and its molecular weight is 235.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Bromo-5-methylthiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-5-methylthiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

N-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(8-4(2)10)9-6(7)11-3/h1-2H3,(H,8,10)

InChI Key

BHLDLUBVTFOXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-amino-2-bromo-5-methylthiazole hydrobromide (50 mM 13.7 g) in acetic anhydride (100 ml) was treated dropwise with pyridine (10 ml) while cooling in an ice bath. After stirring for 1 h. the reaction mixture was poured onto 20% aqueous sodium acetate (1l) and the aqueous solution extracted with dichloromethane (3×500 ml.). The combined organic layers were dried and evaporated under reduced pressure to give an oil which crystallised on trituration with ether. The crude product was recrystallised from ethanol to give the title compound (11.7 g, 50%). mp 129° (Found: C, 31.15; H, 3.15; N, 12.3. C6H7BrN2OS requires: C, 30.6; H, 3.0; N, 11.9%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

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